Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
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Overview
Description
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound It is characterized by the presence of tert-butyl groups and a methoxy group attached to a dihydrobenzo[d][1,3]oxaphosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylphosphine with a suitable dihydrobenzo[d][1,3]oxaphosphol derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can regenerate the original phosphine compound.
Scientific Research Applications
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes or catalysts, thereby influencing their activity and selectivity. The pathways involved may include coordination to metal ions and stabilization of transition states in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl(3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
- Di-tert-butyl(3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Uniqueness
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain catalytic and synthetic applications compared to similar compounds.
Properties
IUPAC Name |
3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCBXLKTYYGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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